molecular formula C12H15N3O4S B2954562 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiazole-4-carboxamide CAS No. 2034203-82-0

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiazole-4-carboxamide

Cat. No. B2954562
CAS RN: 2034203-82-0
M. Wt: 297.33
InChI Key: RCZGPLLRHFODOA-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,5-dioxopyrrolidin-1-yl , which is a pyrrolidinone, a class of organic compounds that contain a pyrrolidine backbone functionalized with a ketone at one position and a carboxylic acid at the adjacent position . The compound also contains a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, an ethoxyethyl group, and a thiazole ring. The exact structure would depend on the specific positions of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the polar pyrrolidinone and thiazole groups could influence its solubility in various solvents .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for the study of this compound would depend on its potential applications. For example, if it’s a pharmaceutical compound, future studies could focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c16-10-1-2-11(17)15(10)4-6-19-5-3-13-12(18)9-7-20-8-14-9/h7-8H,1-6H2,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZGPLLRHFODOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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